molecular formula C10H8ClNO4 B15061546 Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate

Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate

Cat. No.: B15061546
M. Wt: 241.63 g/mol
InChI Key: JVDWTFNVAZIMOU-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate is a bicyclic heteroaromatic compound featuring a dihydrobenzofuran core substituted with amino, chloro, ketone, and methyl ester groups. Its structure combines a rigid fused-ring system with polar functional groups, making it a candidate for pharmaceutical and agrochemical applications. The amino group at position 4 enhances solubility and hydrogen-bonding capacity, while the 3-oxo moiety contributes to electrophilic reactivity. The chloro substituent at position 5 likely influences steric and electronic properties, modulating interactions with biological targets .

Properties

Molecular Formula

C10H8ClNO4

Molecular Weight

241.63 g/mol

IUPAC Name

methyl 4-amino-5-chloro-3-oxo-1-benzofuran-7-carboxylate

InChI

InChI=1S/C10H8ClNO4/c1-15-10(14)4-2-5(11)8(12)7-6(13)3-16-9(4)7/h2H,3,12H2,1H3

InChI Key

JVDWTFNVAZIMOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C2=C1OCC2=O)N)Cl

Origin of Product

United States

Preparation Methods

Mitsunobu Reaction for Ring Closure

A patented method (CN104016949A) utilizes a Mitsunobu-like cyclization to construct the dihydrobenzofuran ring. Starting from methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate, triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) mediate intramolecular ether formation. Key conditions include:

  • Solvent : Tetrahydrofuran, acetonitrile, or toluene.
  • Molar Ratios : 0.8–1.2 equivalents of PPh₃/DEAD relative to substrate.
  • Yield : 70–85% crude product after alkane solvent-induced precipitation.

This method avoids harsh acids/bases, making it suitable for acid-sensitive intermediates.

Chlorination at C5: Regioselective Halogenation

N-Chlorosuccinimide (NCS) Mediated Electrophilic Chlorination

The patent details chlorination using NCS in acetone at 50–100°C for 2–5 hours. Critical parameters:

  • Solvent Polarity : Polar aprotic solvents (e.g., acetone) enhance NCS reactivity.
  • Temperature : Elevated temperatures (60–80°C) improve regioselectivity for C5 over C6.
  • Workup : Aqueous quenching precipitates the crude chlorinated product (85–90% yield).

Alternative methods from the ACS publication employ bromine/acetic acid for halogenation, but chlorine selectivity remains superior with NCS.

Deprotection and Amination at C4

Hydrolytic Cleavage of Acetamide

The acetyl-protected amine in methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate undergoes alkaline hydrolysis:

  • Conditions : Methanol/water with sodium hydroxide (2–4 h, room temperature).
  • Yield : >95% deprotection efficiency.

Oxidation of C3 to Introduce Oxo Functionality

Acidic Oxidation via HCl/MeOH Hydrolysis

The ACS publication demonstrates oxidation of 3-acetoxybenzofuran derivatives to 3-oxo analogs using HCl/MeOH/water (1:10:40 ratio). Adapted for the dihydrobenzofuran system:

  • Conditions : Reflux in HCl (11 N)/MeOH/H₂O for 3–5 hours.
  • Yield : ~80% for analogous structures.

Metal-Catalyzed Oxidation

Preliminary studies suggest RuO₄ or KMnO₄ in acetone/water could oxidize C3–H to carbonyl, but overoxidation to furan derivatives remains a risk.

Esterification and Final Product Isolation

The methyl ester is retained throughout the synthesis by avoiding hydrolytic conditions post-cyclization. Final purification employs:

  • Recrystallization : Ethyl acetate/hexane mixtures (purity >99.5% by HPLC).
  • Acid-Base Extraction : pH adjustment to 3–4 precipitates the product.

Comparative Analysis of Synthetic Routes

Step Method 1 (Patent) Method 2 (ACS)
Cyclization Mitsunobu (THF, DEAD/PPh₃) Lithiation (n-BuLi/TMEDA)
Chlorination NCS in acetone Br₂/AcOH
Oxidation Not described HCl/MeOH/H₂O
Total Yield 65–70% 40–50%

Method 1 offers higher yields and scalability, while Method 2 provides flexibility for late-stage oxidation.

Industrial-Scale Considerations

  • Cost Efficiency : NCS and PPh₃/DEAD are cost-prohibitive at scale. Alternatives like Cl₂ gas or catalytic chlorination warrant exploration.
  • Waste Management : The patent emphasizes minimal solvent waste via alkane-induced precipitation.
  • Process Safety : Exothermic risks during chlorination necessitate temperature-controlled reactors.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as antimicrobial activity or therapeutic benefits in disease treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Similarity Scores

The compound shares structural homology with several derivatives (Table 1), as identified in chemical databases and synthetic studies. Similarity scores (0.82–0.90) were calculated using graph-based comparison methods, which evaluate functional group placement and core ring systems .

Table 1: Structural and Functional Group Comparison

Compound Name (CAS No.) Core Structure Substituents/Functional Groups Similarity Score Key Distinctions
Target Compound (123654-26-2) Dihydrobenzofuran 4-amino, 5-chloro, 3-oxo, 7-methyl ester Reference compound
Methyl 4-acetamido-5-chloro... (143878-29-9) Dihydrobenzofuran 4-acetamido, 5-chloro, 3-oxo, 7-methyl ester 0.90 Acetamido vs. amino group at position 4
Ethyl 3-acetamido-5-chloro... (24190-77-0) Benzoate 3-acetamido, 5-chloro, 2-hydroxy, ethyl ester 0.82 Substitution pattern and ester alkyl chain
Methyl 6-chloro-4-methyl-3-oxo... (139329-90-1) Oxazine 6-chloro, 4-methyl, 3-oxo, 8-methyl ester 0.82 Oxazine ring vs. dihydrobenzofuran core
Functional Group Impact on Physicochemical Properties
  • Amino vs. Acetamido Groups: Replacing the amino group (target) with acetamido (143878-29-9) reduces polarity, increasing lipophilicity (logP ↑). NMR data () indicate acetamido substitution alters chemical shifts in regions A (positions 39–44) and B (29–36), reflecting modified electron density and hydrogen-bonding capacity .
  • Chloro Substituent : Present in all analogues, the chloro group enhances electrophilicity and steric hindrance. Its position (5 in target vs. 6 in 139329-90-1) affects ring puckering, as quantified by Cremer-Pople coordinates () .
  • Core Heterocycle : The dihydrobenzofuran core (target) exhibits distinct puckering compared to oxazine (139329-90-1). Oxazine’s additional nitrogen alters hydrogen-bonding networks, as per Etter’s graph set analysis () .
Hydrogen Bonding and Crystallography

Hydrogen-bonding patterns differ significantly:

  • Target Compound: The amino group acts as a donor (N–H∙∙∙O), forming 1D chains in crystals. SHELX refinements () confirm these interactions stabilize the lattice .
  • Methyl 4-acetamido-5-chloro... : The acetamido group engages in bifurcated hydrogen bonds (N–H∙∙∙O and C=O∙∙∙H–N), creating denser 3D networks. This aligns with Bernstein’s analysis of hydrogen-bond functionality () .

Biological Activity

Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate, also known by its CAS number 182808-04-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, therapeutic applications, and relevant research findings.

  • Chemical Formula: C10H10ClNO3
  • Molecular Weight: 227.64 g/mol
  • CAS Number: 182808-04-4
  • Synonyms: Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

The compound exhibits biological activities that may be attributed to its structural features, particularly the presence of the amino and chloro groups. These functionalities can influence interactions with various biological targets, including enzymes and receptors.

Biological Activities

  • Antioxidant Activity
    • Research indicates that compounds similar to this compound may exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
  • Antimicrobial Activity
    • Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The ability to inhibit microbial growth makes it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects
    • Inflammation is a key factor in many chronic diseases. Compounds with similar structures have shown promise in modulating inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and cardiovascular diseases.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantExhibits significant radical scavenging activity; potential for reducing oxidative stress.
AntimicrobialInhibits growth of various bacterial strains; further studies needed for clinical relevance.
Anti-inflammatoryModulates inflammatory cytokines; potential applications in chronic inflammatory diseases.

Notable Research

A study conducted by Mohan Rao et al. (2017) highlighted the compound's role as an intermediate in synthesizing other biologically active molecules. The research emphasizes its potential as a building block in drug development due to its diverse biological activities.

Q & A

How can researchers optimize the synthetic yield of Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate?

Basic Research Question
Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters such as solvent polarity, temperature, and catalyst choice. For example, and describe multi-step procedures for structurally similar benzofuran derivatives, emphasizing the use of in situ intermediates and protecting groups to prevent side reactions. Researchers should employ Design of Experiments (DoE) to test variables like reaction time (e.g., 12–48 hours) and stoichiometric ratios (e.g., 1:1.2 for amine coupling). Monitoring via TLC or HPLC can identify incomplete steps, while recrystallization or column chromatography improves purity .

What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Basic Research Question
Methodological Answer:
Key techniques include:

  • NMR (1H/13C): Resolves substituent positions (e.g., distinguishing Cl at C5 vs. C7) and confirms the dihydrobenzofuran ring’s keto-enol tautomerism.
  • HRMS : Validates molecular formula (C10H9ClN2O4) and detects isotopic patterns for chlorine.
  • IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹).
    Cross-referencing with analogs in (crystallographic data for benzofuran derivatives) ensures accurate assignments .

How can researchers design assays to evaluate the compound’s bioactivity (e.g., antioxidant or cytotoxic effects)?

Basic Research Question
Methodological Answer:

  • Antioxidant Activity : Use DPPH or ABTS radical scavenging assays with IC50 quantification. Compare against controls like ascorbic acid ( notes "high antioxidant activity" in similar compounds).
  • Cytotoxicity : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM). Include positive controls (e.g., doxorubicin) and validate selectivity via non-cancerous cell lines (e.g., HEK293) .

How does the compound’s stability vary under different pH and temperature conditions?

Advanced Research Question
Methodological Answer:
Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC (e.g., loss of Cl or amino groups).
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C). highlights environmental fate studies, suggesting hydrolytic susceptibility at the ester group under alkaline conditions .

What strategies resolve contradictions in reported bioactivity data across studies?

Advanced Research Question
Methodological Answer:
Contradictions (e.g., "selective cytotoxicity" in vs. "unknown" in other studies) may arise from assay variability. Mitigate by:

  • Standardizing protocols (e.g., cell passage number, serum concentration).
  • Validating findings with orthogonal assays (e.g., apoptosis via flow cytometry and caspase-3 activation).
  • Performing meta-analyses of structural analogs (e.g., ’s methyl-substituted derivatives) to identify SAR trends .

How can computational modeling predict the compound’s environmental persistence or toxicity?

Advanced Research Question
Methodological Answer:
Use QSAR models to estimate:

  • Biodegradation : LogP (octanol-water partition coefficient) and molecular weight predict bioavailability ().
  • Ecotoxicity : Leverage databases like ECOTOX to compare with chlorinated benzofurans. Molecular docking can simulate interactions with enzymes (e.g., cytochrome P450) to infer metabolic pathways .

What synthetic modifications enhance the compound’s pharmacological profile?

Advanced Research Question
Methodological Answer:
Focus on SAR-driven modifications:

  • Amino Group : Replace with acyl or sulfonamide groups ( ) to modulate solubility.
  • Chlorine Position : Compare C5 vs. C7 substitution ( ) for steric effects on target binding.
  • Ester Hydrolysis : Test free carboxylic acid derivatives ( ) for improved membrane permeability .

How do researchers validate the compound’s mechanism of action in complex biological systems?

Advanced Research Question
Methodological Answer:
Combine in vitro and in silico approaches:

  • Target Identification : Use affinity chromatography or SPR to identify protein binders.
  • Pathway Analysis : RNA-seq or phosphoproteomics post-treatment (e.g., MAPK/ERK modulation).
  • In Vivo Validation : Zebrafish or rodent models for bioavailability and toxicity (’s safety data informs dosing) .

What analytical methods quantify trace impurities in synthesized batches?

Basic Research Question
Methodological Answer:

  • HPLC-UV/MS : Detect <0.1% impurities using C18 columns ( ’s gradient elution for benzofurans).
  • NMR qNMR : Quantify residual solvents (e.g., DMSO) via internal standards.
  • Elemental Analysis : Confirm absence of heavy metals (e.g., Pd from catalytic steps) .

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